4-Methylimidazolidine-2-thione

Analytical Chemistry Environmental Monitoring Method Validation

EPA Method 509 validation demands certified reference material-generic substitutes cause quantification errors. 4-Methylimidazolidine-2-thione (CAS 2122-19-2) is the specified performance check standard at 100 ng/mL. • Antimicrobial benchmark: MIC 128 µg/mL, MBC 256 µg/mL vs. Rhodococcus equi. • Variable Cu coordination modes, including C-S bond cleavage, for ligand library synthesis. • Key intermediate for aryl 2-iminoimidazoline derivatives. Supplied with CoA; global shipping.

Molecular Formula C4H8N2S
Molecular Weight 116.19 g/mol
CAS No. 2122-19-2
Cat. No. B032828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylimidazolidine-2-thione
CAS2122-19-2
Synonyms4-Methylimidazolidine-2-thione;  5-Methyl-2-imidazoline-2-thiol;  4-Methyl-2-imidazoline-2-thiol;  4-Methyl-2-imidazolidinethione;  Proplene Thiourea
Molecular FormulaC4H8N2S
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESCC1CNC(=S)N1
InChIInChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7)
InChIKeyNGZJXCFNBVJLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylimidazolidine-2-thione: Compound Overview


4-Methylimidazolidine-2-thione (CAS 2122-19-2), also known as propylene thiourea, is a heterocyclic compound of the imidazolidine-2-thione class [1]. This class is characterized by a five-membered ring containing a thione (C=S) group and two nitrogen atoms . The 4-methyl substitution creates a unique steric and electronic profile that significantly alters its coordination chemistry, reactivity, and biological activity compared to its parent and closely related analogs, most notably the unsubstituted ethylene thiourea (ETU) [1].

4-Methylimidazolidine-2-thione: Irreplaceable by ETU


Substituting 4-methylimidazolidine-2-thione with its closest analog, ethylene thiourea (ETU, CAS 96-45-7), is not scientifically sound. While both share a core imidazolidine-2-thione scaffold, the presence of the 4-methyl group in the target compound introduces a critical stereocenter and alters its electronic and steric properties. This structural divergence results in quantifiable differences in analytical response , coordination behavior with metal ions [1], and biological activity [2]. Direct substitution in applications like certified reference materials or antimicrobial assays would lead to incorrect quantification and invalid experimental conclusions.

4-Methylimidazolidine-2-thione: Key Differentiating Evidence


Analytical Response Difference in EPA Method 509

In the EPA Method 509 performance check solution, 4-Methylimidazolidine-2-thione demonstrates a 10-fold higher target concentration (100 ng/mL) compared to its closest analog, ethylene thiourea (ETU, 10 ng/mL), within the same certified reference material . This indicates a substantial difference in their analytical signal response or method sensitivity under identical chromatographic conditions.

Analytical Chemistry Environmental Monitoring Method Validation

Antibacterial Activity Against Rhodococcus equi

A study evaluating the antibacterial activity of 4-Methylimidazolidine-2-thione against the veterinary pathogen Rhodococcus equi (strain 1633 ptcc) reported a Minimum Inhibitory Concentration (MIC) of 128 µg/mL and a Minimum Bactericidal Concentration (MBC) of 256 µg/mL [1]. While a direct comparator for ETU is not provided in this specific study, the data establishes a quantitative benchmark for this compound's activity against a clinically relevant pathogen.

Veterinary Microbiology Antimicrobial Discovery Drug Resistance

Copper Coordination Versatility

A study on N-substituted imidazolidine-2-thiones demonstrated that the presence of the 4-methyl group in 4-methylimidazolidine-2-thione leads to variable coordination modes with copper ions, including cases of C–S bond cleavage, which are not observed with the unsubstituted parent compound [1]. This structural feature results in a diverse library of copper complexes with distinct spectroscopic, structural, and antimicrobial properties.

Coordination Chemistry Materials Science Catalysis

Intermediate for Aryl 2-Iminoimidazoline Synthesis

4-Methylimidazolidine-2-thione is a demonstrated synthetic intermediate in the preparation of aryl 2-iminoimidazoline derivatives, a class of compounds with potential biological activity . This synthetic route is a specific application of the compound, differentiating it from other thiourea derivatives that may not yield the same product or reaction efficiency.

Organic Synthesis Pharmaceutical Chemistry Medicinal Chemistry

4-Methylimidazolidine-2-thione: Key Application Scenarios


EPA 509 Method Validation & QC

Analytical chemistry laboratories performing EPA Method 509 for the determination of ethylene thiourea in water must procure the certified reference material containing 4-Methylimidazolidine-2-thione at a precise concentration of 100 ng/mL to serve as a performance check standard . Using this specific compound is non-negotiable for method validation and quality control.

Veterinary Antimicrobial Susceptibility Testing

Veterinary microbiologists and pharmaceutical researchers can use 4-Methylimidazolidine-2-thione as a benchmark compound when screening for novel agents against Rhodococcus equi, utilizing the established MIC (128 µg/mL) and MBC (256 µg/mL) values as a quantitative reference point for comparative studies .

Design of Tunable Copper Complexes

In materials science and coordination chemistry, the compound's demonstrated ability to engage in variable coordination modes with copper, including C-S bond cleavage , makes it a valuable ligand for synthesizing a library of copper complexes with distinct spectroscopic and potentially antimicrobial properties, a niche not easily filled by ETU.

Synthesis of Aryl 2-Iminoimidazolines

Medicinal chemists can employ 4-Methylimidazolidine-2-thione as a key intermediate for the efficient synthesis of aryl 2-iminoimidazoline derivatives , a class of compounds with established pharmacological relevance, thereby accelerating hit-to-lead campaigns.

Quote Request

Request a Quote for 4-Methylimidazolidine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.